molecular formula C10H16N2O B1522832 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one CAS No. 1176712-56-3

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B1522832
CAS No.: 1176712-56-3
M. Wt: 180.25 g/mol
InChI Key: QEXOGGCLRXOBDA-UHFFFAOYSA-N
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Description

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminobutyl group attached to a dihydropyridinone ring, which imparts distinct chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one, also known as Agmatine, is the neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It exerts modulatory action at these multiple molecular targets .

Mode of Action

Agmatine interacts with its targets by exerting modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is capable of exerting its modulatory actions simultaneously at multiple targets . The targets include neurotransmitter receptors and receptor ionophores such as Nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .

Biochemical Pathways

Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

The pharmacokinetics of Agmatine is still being investigated . Isotopic labeling of endogenous metabolites like agmatine has emerged as a powerful approach to study metabolism-related biological processes . This can be used in conjunction with nuclear magnetic resonance or chromatography-supported mass spectrometry to study the pharmacokinetics and bio-distribution of Agmatine and its metabolites in vitro and in vivo .

Action Environment

The action environment of Agmatine is influenced by various factors. It’s worth noting that the physiological relevance of Agmatine’s actions were questioned given the high concentrations required

Biochemical Analysis

Biochemical Properties

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to modify neurotransmitter systems, ion channels, nitric oxide synthesis, and polyamine metabolism . The compound interacts with α-2-adrenergic and imidazoline receptors, suggesting its potential role as a neurotransmitter . Additionally, it can inhibit nitric oxide production by depressing inducible nitric oxide synthase activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to be neuroprotective in different excitotoxic and ischemic neurological diseases . The compound can reduce vascular permeability in the brain and induce gastric protection in ischemic-injury models . It also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with neurotransmitter receptors and ion channels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to neurotransmitter receptors such as nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors . The compound also modulates ion channels and inhibits nitric oxide synthesis . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under physiological conditions . Long-term effects on cellular function have been observed, including sustained neuroprotective effects and modulation of neurotransmitter systems . These findings highlight the compound’s potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory properties . At higher doses, it can cause adverse effects such as respiratory irritation and toxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from the decarboxylation of L-arginine by the enzyme arginine decarboxylase . The compound is further metabolized by agmatinase into urea and putrescine, which are precursors for polyamine biosynthesis . These metabolic pathways highlight the compound’s role in regulating cellular metabolism and polyamine levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In brain mitochondria, the compound is transported by an electrophoretic mechanism requiring high membrane potential values . This transport mechanism differs from that in liver mitochondria, suggesting tissue-specific transport pathways . The compound’s distribution within cells is influenced by its interactions with neurotransmitter receptors and ion channels .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is found in synaptic vesicles, co-localized with classical neurotransmitters such as glutamate and vasopressin . It can be released by calcium-dependent depolarization, indicating its role as a neuromodulator . The compound’s localization in specific cellular compartments is directed by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one typically involves a multi-step process. One common method includes the reaction of 4-aminobutylamine with a suitable precursor of the dihydropyridinone ring under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating steps such as crystallization and purification through chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: The aminobutyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Agmatine: Similar in structure, agmatine is known for its role as a neurotransmitter and its potential therapeutic applications.

    1-(4-Aminobutyl)guanidine: Another related compound, it shares some structural similarities and is studied for its biological activities.

Uniqueness

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific dihydropyridinone ring structure, which imparts distinct chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

1-(4-aminobutyl)-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-9-5-4-6-10(13)12(9)8-3-2-7-11/h4-6H,2-3,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXOGGCLRXOBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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